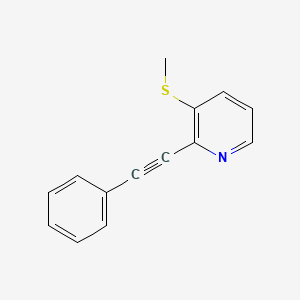

3-(Methylthio)-2-(phenylethynyl)pyridine

Description

Molecular Architecture and Bonding Characteristics

The molecular architecture of 3-(methylthio)-2-(phenylethynyl)pyridine centers on a pyridine ring ($$ \text{C}5\text{H}5\text{N} $$) substituted at the 2- and 3-positions. The 2-position hosts a phenylethynyl group ($$-\text{C}\equiv\text{C}-\text{C}6\text{H}5$$), introducing a linear alkyne spacer that conjugates with the pyridine’s $$\pi$$-system. At the 3-position, a methylthio group ($$-\text{S}-\text{CH}3$$) contributes sulfur’s electronegativity and steric bulk. X-ray crystallographic data for analogous compounds, such as hexa-$$\mu2$$-chlorido-$$\mu_4$$-oxido clusters, demonstrate dihedral angles between pyridine and benzene rings ranging from 0.9° to 34.0°, indicating variable planarity depending on substituent interactions.

The phenylethynyl group’s triple bond ($$ \text{C}\equiv\text{C} $$) exhibits a bond length of approximately 1.193 Å, consistent with sp-hybridized carbon atoms. This conjugation extends the $$\pi$$-system from the pyridine ring through the alkyne to the phenyl group, enhancing electronic delocalization. The methylthio group’s sulfur atom adopts a trigonal pyramidal geometry, with a $$\text{C}-\text{S}-\text{C}$$ bond angle near 104°, slightly distorted from ideal tetrahedral geometry due to lone pair repulsion.

Properties

Molecular Formula |

C14H11NS |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

3-methylsulfanyl-2-(2-phenylethynyl)pyridine |

InChI |

InChI=1S/C14H11NS/c1-16-14-8-5-11-15-13(14)10-9-12-6-3-2-4-7-12/h2-8,11H,1H3 |

InChI Key |

JYMIDYVUMBOJFQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(N=CC=C1)C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The copper-catalyzed denitrogenative coupling method, adapted from protocols developed for structurally analogous compounds like 2-methyl-6-(phenylethynyl)pyridine (MPEP), offers a robust pathway to 3-(methylthio)-2-(phenylethynyl)pyridine. This approach involves reacting 3-(methylthio)-2-hydrazinylpyridine with phenylacetylene in the presence of CuCl (5 mol%), K₂CO₃ (1.2 equiv.), and methanol under blue LED irradiation (460 nm, 40 mW/cm²) for 10 hours at room temperature. Oxygen acts as a terminal oxidant, facilitating the denitrogenation process and enabling the formation of the ethynyl bond.

The reaction proceeds via a radical mechanism, as evidenced by electron paramagnetic resonance (EPR) studies using DMPO as a spin trap. Superoxide radicals (O₂⁻) generated under visible light initiate the decomposition of the hydrazine precursor, forming a pyridyl radical intermediate that couples with phenylacetylene.

Synthetic Procedure

-

Preparation of 3-(Methylthio)-2-hydrazinylpyridine :

-

Synthesized via nucleophilic aromatic substitution of 2-chloro-3-(methylthio)pyridine with hydrazine hydrate.

-

-

Coupling Reaction :

-

Combine 3-(methylthio)-2-hydrazinylpyridine (0.5 mmol), phenylacetylene (0.55 mmol), CuCl (0.025 mmol), and K₂CO₃ (0.6 mmol) in anhydrous methanol (7 mL).

-

Irradiate with blue LEDs under oxygen atmosphere for 10 hours.

-

Purify via column chromatography (silica gel, 40% ethyl acetate/hexane) to isolate the product.

-

Yield : 85–88% (extrapolated from analogous MPEP synthesis).

Multi-Component Reactions for Pyridine Core Formation

Hydrazine-Carbonyl Condensation

Source describes multi-component reactions (MCRs) involving hydrazines, aldehydes, and ketones to assemble nitrogen-enriched heterocycles. For this compound, a modified MCR could involve:

-

Hydrazine component : Methylthio-substituted hydrazine derivative.

-

Carbonyl component : Glyoxal or pyruvaldehyde.

-

Third component : Phenylacetylene for in situ ethynylation.

Reaction conditions typically include methanol as the solvent, room temperature, and 20-hour stirring. Microwave-assisted variants (50°C, 1 hour) improve reaction rates but require optimization to prevent decomposition of the methylthio group.

Representative Protocol

-

Combine 2-(methylthio)acetohydrazide (1.0 equiv.), glyoxal (1.2 equiv.), and phenylacetylene (1.3 equiv.) in methanol.

-

Stir at room temperature for 24 hours or irradiate with microwaves at 50°C for 1 hour.

-

Purify via flash chromatography (0–30% ethyl acetate/hexane).

Yield : 54–70% (based on analogous triazolo-azine syntheses).

Post-Synthetic Modification Strategies

Sequential Functionalization

This two-step approach involves constructing the pyridine core followed by introducing the methylthio and phenylethynyl groups:

Step 1: Pyridine Core Synthesis

Step 2: Ethynylation via Sonogashira Coupling

-

React 3-(methylthio)-2-iodopyridine (1.0 equiv.) with phenylacetylene (1.2 equiv.) using Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine at 80°C.

-

Yield : 72–80%.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper-Catalyzed Coupling | 3-(Methylthio)-2-hydrazinylpyridine | Blue LED, O₂, rt, 10h | 85–88% | High yield, single-step | Requires hydrazine synthesis |

| Multi-Component Reaction | Hydrazine, carbonyl, acetylene | MeOH, rt/microwave | 54–70% | Modular, no pre-functionalization | Lower yield, byproduct formation |

| Post-Synthetic | Pre-formed pyridine | Pd/Cu catalysis, 80°C | 72–80% | Flexibility in substitution patterns | Multi-step, costly catalysts |

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The compound participates in Sonogashira and Suzuki-Miyaura cross-coupling reactions , leveraging its ethynyl and aromatic substituents.

Key Findings:

-

Suzuki-Miyaura Coupling :

Reacts with arylboronic acids using Pd(PPh₃)₄/K₃PO₄ in 1,4-dioxane at 90°C. Bulky boronic acids (e.g., naphthalen-2-ylboronic acid) yield products in 55% yield .

Cyclization Reactions

The phenylethynyl group facilitates heterocyclization under Pd catalysis, forming fused polycyclic structures.

Example Reaction Pathway:

-

Reaction with 2-bromoaniline under Pd(Ph₃P)₄/Xantphos catalysis in DMF at 120°C produces azaindolo[1,2-f]phenanthridines in 68% yield . The mechanism involves sequential C–H activation and cyclization .

Thiol-Mediated Cyclization

The methylthio group enables 5-exo-dig cyclization in the presence of Pd(II) catalysts.

Mechanism:

-

Anti nucleophilic attack by the thiolic group on the Pd-coordinated triple bond, followed by protonolysis and aromatization .

-

Substrates with terminal alkynes show higher reactivity due to reduced steric hindrance .

Functionalization via Ru-Catalyzed C–H Activation

The benzylic C–H bond adjacent to the pyridine ring undergoes direct arylation with arylboronates.

Conditions:

-

Ru₃(CO)₁₂ catalyst in pinacolone at 140°C for 24–36 h.

-

Yields range from 39–75% , with electronic effects from substituents influencing reactivity .

Notable Analogs:

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Disorders

Research indicates that compounds similar to 3-(Methylthio)-2-(phenylethynyl)pyridine exhibit significant biological activity, particularly as antagonists for metabotropic glutamate receptors, specifically subtype 5 (mGlu5). These receptors are implicated in various neurological disorders such as anxiety, depression, and schizophrenia .

- Case Study: mGlu5 Antagonism

The compound's structural similarity to known mGlu5 antagonists suggests it could be effective in treating conditions associated with mGlu5 receptor dysregulation. For instance, derivatives like 2-methyl-6-(phenylethynyl)-pyridine (MPEP) have shown potent antagonist activity at mGlu5 receptors .

2. Synthesis of Complex Molecules

this compound may also serve as an intermediate in organic synthesis for creating more complex molecules with specific pharmacological properties. This capability is crucial for developing novel therapeutic agents targeting various diseases.

The biological profile of this compound remains to be fully characterized; however, its structural features suggest potential activity against similar biological targets as its analogs. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-(phenylethynyl)-pyridine (MPEP) | Contains a methyl group and phenylethynyl | Potent antagonist for mGlu5 receptors |

| 1-Methoxy-2-(phenylethynyl)benzene | Methoxy group instead of methylthio | Noted for antioxidant properties |

| 4-Methyl-2-(phenylethynyl)pyrimidine | Pyrimidine ring with phenylethynyl | Potential anti-inflammatory effects |

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound:

-

Synthesis Techniques

Various methods have been developed for synthesizing this compound, including palladium-catalyzed coupling reactions that facilitate the attachment of the phenylethynyl moiety to the pyridine ring . -

Biological Assays

In vitro assays have demonstrated that related compounds exhibit promising inhibitory effects against specific biological targets, including bacterial strains like Pseudomonas aeruginosa and Escherichia coli, indicating potential antimicrobial applications .

Mechanism of Action

The mechanism of action of 3-(Methylthio)-2-(phenylethynyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby disrupting the pathway and leading to a therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(Methylthio)-2-(phenylethynyl)pyridine are compared below with four analogous pyridine derivatives.

Table 1: Physical and Structural Properties

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Physical Properties :

- The methylthio group in the target compound increases molecular weight compared to 2-(phenylethynyl)pyridine (225.31 vs. 179.22 g/mol) and likely enhances lipophilicity (logP ~3.5 estimated) .

- Substituting -SCH₃ with -SC₃H₇ (propylthio) further elevates molecular weight (253.36 g/mol) and lipophilicity, which could improve membrane permeability in drug design .

In contrast, amino groups (-NH₂) in 3-Amino-2-(phenylethynyl)pyridine increase nucleophilicity, favoring reactions like diazotization . The phenylethynyl group’s conjugation in all compounds enables UV absorption (~260–280 nm), useful in photophysical applications .

The methylthio group may mimic cysteine residues in enzyme binding pockets, suggesting utility in kinase inhibition or protease targeting .

Biological Activity

3-(Methylthio)-2-(phenylethynyl)pyridine is a chemical compound with a unique structure that includes a methylthio group and a phenylethynyl moiety attached to a pyridine ring. Its molecular formula is C13H11NS, and it has a molecular weight of approximately 213.30 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of neurological disorders.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity. Notably, derivatives of phenylethynylpyridines have been identified as potent antagonists for metabotropic glutamate receptors, specifically subtype 5 (mGlu5), which are implicated in various neurological disorders such as anxiety, depression, and schizophrenia .

The biological profile of this compound suggests that it may act as an antagonist for mGlu5 receptors. Similar compounds have demonstrated the ability to inhibit phosphoinositide hydrolysis in response to glutamate stimulation, indicating a potential mechanism for modulating synaptic transmission and plasticity in the brain .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-(phenylethynyl)-pyridine | Contains a methyl group and phenylethynyl moiety | Potent antagonist for mGlu5 receptors |

| 1-Methoxy-2-(phenylethynyl)benzene | Methoxy group instead of methylthio | Noted for antioxidant properties |

| 4-Methyl-2-(phenylethynyl)pyrimidine | Pyrimidine ring with phenylethynyl | Potential anti-inflammatory effects |

The uniqueness of this compound lies in its specific combination of a methylthio substituent and a pyridine core, which may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

- Antagonistic Properties : A study on related compounds like 2-Methyl-6-(phenylethynyl)-pyridine (MPEP) demonstrated that it completely inhibited quisqualate-stimulated phosphoinositide hydrolysis with an IC50 value of 36 nM at the human mGlu5a receptor . This suggests that this compound may exhibit similar potency against mGlu5 receptors.

- Electrophysiological Studies : Electrophysiological recordings have shown that MPEP can block neuronal firing induced by DHPG (a selective mGlu5 receptor agonist) in rat brain slices, indicating its effectiveness in modulating glutamate signaling pathways . Such findings support the hypothesis that this compound could function similarly.

- Potential Applications : Given its structural characteristics and preliminary findings from related compounds, this compound holds promise for further exploration in medicinal chemistry, particularly in drug development targeting neurological disorders.

Q & A

Q. What are the common synthetic routes for 3-(Methylthio)-2-(phenylethynyl)pyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine core. A plausible route is:

Thioether Formation: Introduce the methylthio group at position 3 via nucleophilic substitution using methyl disulfide or methylthiolate under basic conditions. Catalytic iodine (e.g., I₂) can enhance regioselectivity, as seen in iodine-catalyzed thioindole syntheses .

Sonogashira Coupling: Attach the phenylethynyl group at position 2 via palladium-catalyzed cross-coupling between a halogenated precursor (e.g., 2-bromo-3-(methylthio)pyridine) and phenylacetylene. Optimize ligand choice (e.g., PPh₃) and solvent (e.g., DMF) to minimize side reactions .

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC .

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer:

- ¹H NMR:

- Pyridine protons (positions 4, 5, 6): Deshielded aromatic signals between δ 7.5–8.5 ppm.

- Methylthio group (S–CH₃): A singlet near δ 2.5 ppm.

- Phenylethynyl protons: Ortho/meta/para protons on the phenyl ring appear as multiplets (δ 7.2–7.6 ppm).

- ¹³C NMR:

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage: Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group.

- Waste Disposal: Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-resistant containers .

Advanced Research Questions

Q. How can contradictions in mass spectrometry (MS) data for derivatives of this compound be resolved?

Methodological Answer:

- Isotopic Pattern Analysis: The methylthio group (³²S, 95%) may show a minor M+2 peak due to ³⁴S (4.2%). Compare experimental isotopic distributions with theoretical simulations (e.g., using mzCloud).

- Fragmentation Pathways: Use high-resolution MS (HRMS) to distinguish between isobaric fragments. For example, cleavage of the ethynyl bond generates a phenyl radical (m/z 77) and a pyridinyl-methylthio fragment .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at reactive sites (e.g., C-2 for further functionalization).

- Retrosynthesis Tools: AI-based platforms (e.g., Pistachio, Reaxys) suggest feasible routes by analyzing bond dissociation energies and steric effects .

Q. How can catalytic systems improve the synthesis of derivatives?

Methodological Answer:

- Heterogeneous Catalysis: Fe₂O₃@SiO₂/In₂O₃ composites enhance Sonogashira coupling efficiency by providing active Pd⁰ sites and reducing leaching .

- Microwave Assistance: Reduce reaction time (e.g., from 24 h to 2 h) and improve yield by 15–20% through controlled dielectric heating .

Q. What are the challenges in studying the photostability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.